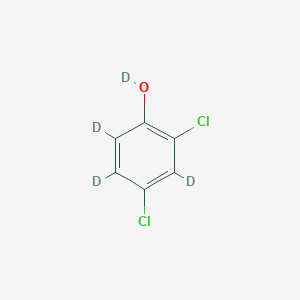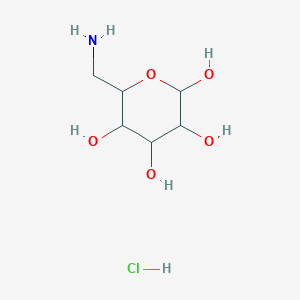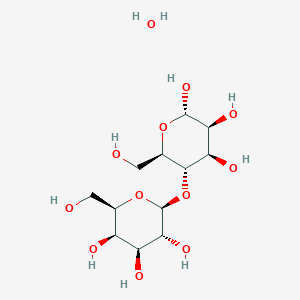
2,4-Dichlorophenol-d4
Descripción general
Descripción
2,4-Dichlorophenol-d4 (2,4-DCP-d4) is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms on the benzene ring at positions 2 and 4. This compound is a white solid with a molecular formula of C6H4Cl2O and a molecular weight of 163.00 g/mol. It is known for its mildly acidic properties with a pKa value of 7.9.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-DCP-d4 can be synthesized through various methods, including the chlorination of phenol. One common method involves the electrophilic aromatic substitution reaction, where phenol is treated with chlorine in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the selective substitution at the 2 and 4 positions of the benzene ring.
Industrial Production Methods: On an industrial scale, 2,4-DCP-d4 is produced through continuous processes that involve the chlorination of phenol in large reactors. The process is optimized to achieve high yields and purity, with the use of advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-DCP-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize 2,4-DCP-d4 to produce corresponding carboxylic acids or other oxidized products.
Reduction: Reducing agents like hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon) can reduce 2,4-DCP-d4 to produce the corresponding hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), to replace chlorine atoms with other functional groups.
Major Products Formed:
Oxidation Products: 2,4-Dichlorobenzoic acid, 2,4-dichlorophenol-d4 carboxylic acids.
Reduction Products: 2,4-Dichlorobenzene derivatives.
Substitution Products: 2,4-Dichloroaniline, this compound ethers.
Aplicaciones Científicas De Investigación
2,4-DCP-d4 is widely used in scientific research across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds, including herbicides and pharmaceuticals.
Biology: It is used in biochemical studies to investigate the effects of chlorinated phenols on biological systems and their potential toxicity.
Medicine: Research is ongoing to explore the potential medicinal properties of 2,4-DCP-d4 and its derivatives, including their antimicrobial and anticancer activities.
Industry: It is utilized in the production of pesticides, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-DCP-d4 exerts its effects depends on the specific application. For example, in herbicidal applications, it disrupts the growth of weeds by interfering with their hormonal balance. The compound may bind to specific molecular targets, such as enzymes or receptors, leading to the inhibition of essential biological processes.
Comparación Con Compuestos Similares
2,4-DCP-d4 is one of several dichlorophenols, including 2,3-dichlorophenol, 2,5-dichlorophenol, and 3,4-dichlorophenol. While these compounds share structural similarities, 2,4-DCP-d4 is unique in its specific substitution pattern, which influences its reactivity and applications. The presence of chlorine atoms at the 2 and 4 positions makes it particularly useful in certain chemical syntheses and industrial processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
1,3-dichloro-2,4,5-trideuterio-6-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-MSWVZFBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661914 | |
| Record name | 2,4-Dichloro(O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202656-12-0 | |
| Record name | 2,4-Dichloro(O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1499840.png)
![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1499841.png)


![Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1499849.png)

![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499853.png)



![Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1499861.png)
![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B1499862.png)
